molecular formula C11H22N2O3 B13603709 Tert-butyl 2-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B13603709
M. Wt: 230.30 g/mol
InChI Key: CHAFLJGPCPPQJN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the protection of the amino group with a tert-butyl group, followed by the introduction of the hydroxyethyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality of the final product. The compound is usually purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various amine derivatives.

Scientific Research Applications

Tert-butyl 2-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • 1-Boc-piperazine

Uniqueness

Tert-butyl 2-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the pyrrolidine ring and the combination of amino and hydroxyethyl groups. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 2-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8-9,14H,4-7,12H2,1-3H3

InChI Key

CHAFLJGPCPPQJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(CN)O

Origin of Product

United States

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